molecular formula C6H5BrFN B594537 4-Bromomethyl-3-fluoropyridine CAS No. 1227602-49-4

4-Bromomethyl-3-fluoropyridine

Cat. No.: B594537
CAS No.: 1227602-49-4
M. Wt: 190.015
InChI Key: KTARAIMDJZXDFM-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the bromination at the 4-position .

Industrial Production Methods: Industrial production of 4-Bromomethyl-3-fluoropyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-3-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Bromomethyl-3-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of agrochemicals and materials science.

Comparison with Similar Compounds

    3-Bromomethyl-4-fluoropyridine: Similar structure but with different substitution pattern.

    4-Chloromethyl-3-fluoropyridine: Chlorine instead of bromine at the 4-position.

    4-Bromomethyl-2-fluoropyridine: Fluorine at the 2-position instead of the 3-position.

Uniqueness: 4-Bromomethyl-3-fluoropyridine is unique due to the specific positioning of the bromomethyl and fluorine groups, which imparts distinct reactivity and electronic properties. This makes it particularly useful in selective synthetic transformations and the development of specialized bioactive compounds .

Properties

IUPAC Name

4-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTARAIMDJZXDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-fluoropyridin-4-yl)methanol (910 mg, 7.2 mmol) in anhydrous chloroform (25 mL) was added dropwise a solution of phosphorus tribromide (675 μL, 7.2 mmol) in anhydrous chloroform (10 mL) at 0° C. The mixture was stirred for 3 hours at room temperature. Water was added and extracted 3 times with dichloromethane. The organic phase was washed with brine and dried over magnesium sulfate. After evaporation of the solvent, 4-(bromomethyl)-3-fluoropyridine was obtained (260 mg, 19% yield) and used in the next step without further purification; 1H NMR (400 MHz, MeOd4): δ 0.81 (s, 2H), 8.25 (t, J=6.4 Hz, 1H). 8.76 (d, J=5.9 Hz, 1H), 9.05 (d, J=3.5 Hz, 1H).
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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